![molecular formula C8H7NO3 B2799311 4-甲氧基苯并[d]噻唑-2(3H)-酮 CAS No. 40925-62-0](/img/structure/B2799311.png)

4-甲氧基苯并[d]噻唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

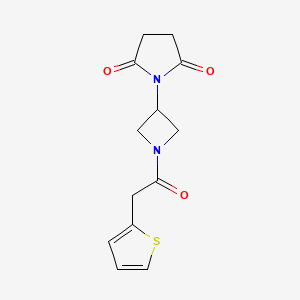

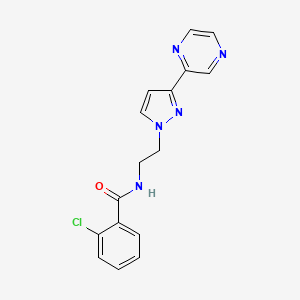

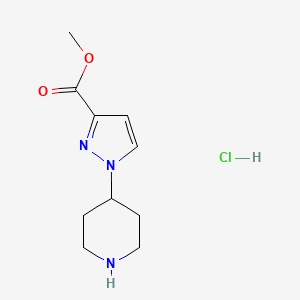

4-Methoxybenzo[d]oxazol-2(3H)-one is a chemical compound with the CAS Number: 40925-62-0 . It has a molecular weight of 165.15 .

Synthesis Analysis

The synthesis of oxazol-2(3H)-ones, including 4-methoxybenzo[d]oxazol-2(3H)-one, can be achieved from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive .Molecular Structure Analysis

The molecular structure of 4-methoxybenzo[d]oxazol-2(3H)-one is represented by the linear formula: C8H7NO3 . The InChI Code for this compound is 1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) .Chemical Reactions Analysis

Oxazol-2(3H)-ones play a significant role in the fields of organic synthesis and drug development . The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学研究应用

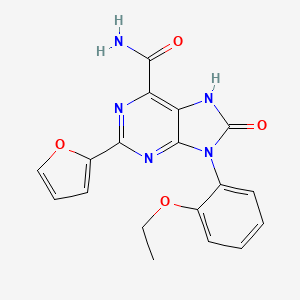

Inhibitors of Mycobacterium Tuberculosis

4-methoxybenzo[d]oxazol-2(3H)-one derivatives have been developed as novel inhibitors of Mycobacterium tuberculosis InhA . These compounds were evaluated for their inhibition study, in vitro activity against drug-sensitive and -resistant Mycobacterium tuberculosis strains, and cytotoxicity against RAW 264.7 cell line .

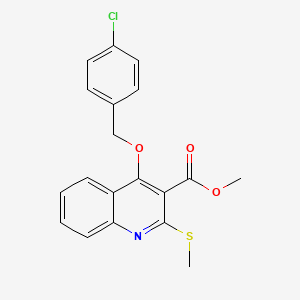

Quorum Sensing Inhibitors

Benzo[d]oxazol-2(3H)-ones bearing 2-oxo-2-substituted-phenylethan-1-yl compounds have been found to be potent selective lasB quorum sensing inhibitors of Gram-negative bacteria . Quorum sensing is a bacterial cell–cell communication mechanism that bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

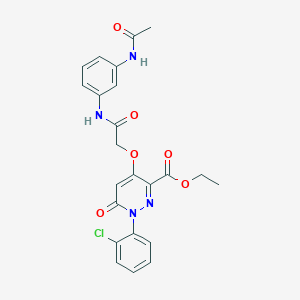

Key Intermediate in Synthesis

4-methoxybenzo[d]oxazol-2(3H)-one is considered a key intermediate in the synthesis of various products, including medicinal products, organic dyes, and OLED materials .

作用机制

安全和危害

未来方向

While specific future directions for 4-methoxybenzo[d]oxazol-2(3H)-one are not mentioned in the search results, the compound’s role in the synthesis of oxazol-2(3H)-ones and its potential as a small-molecule inhibitor of chromodomain protein CDYL suggest it may have applications in organic synthesis and drug development .

属性

IUPAC Name |

4-methoxy-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLOSPLLWFJNJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2799241.png)